3-Bromo-4-chloro-2-fluorobenzyl Alcohol
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Overview
Description
3-Bromo-4-chloro-2-fluorobenzyl Alcohol is a chemical compound with the molecular formula C7H5BrClFO and a molecular weight of 239.47 . It is also known by its IUPAC name (4-bromo-3-chloro-2-fluorophenyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrClFO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3H2 . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical and Chemical Properties Analysis
This compound has a molecular weight of 239.47 g/mol . It has a density of 1.8±0.1 g/cm3 and a boiling point of 296.0±35.0 °C at 760 mmHg . The melting point and flash point are not specified in the search results.Scientific Research Applications
Eco-Friendly Synthesis
A significant application of halo-substituted benzyl alcohols, like 3-Bromo-4-chloro-2-fluorobenzyl alcohol, is found in eco-friendly synthesis processes. Research has explored the synthesis and characterization of similar compounds using biotransformation processes. These processes involve the use of whole cells of Baker’s Yeast in their free and immobilized form in mixtures of glycerol and water, highlighting an environmentally friendly approach to synthesizing complex organic compounds (Saharan & Joshi, 2016).
Insecticidal Activities
Research into esters of 3-phenoxybenzyl alcohol and its derivatives, which share structural similarities with this compound, has shown that these compounds have moderate to high insecticidal activities. This indicates potential applications in the development of new insecticides (Elliott, Janes, & Khambay, 1986).
Protecting Groups in Organic Synthesis
The chemical structure of this compound makes it a candidate for serving as a protecting group in organic synthesis. A study introduced a new benzyl ether-type protecting group for alcohols, demonstrating applications in the direct stereocontrolled synthesis of beta-mannopyranosides. This research underscores the utility of halogenated benzyl alcohols in complex organic synthesis processes (Crich, Li, & Shirai, 2009).
Pharmaceutical Synthesis
Another application area is in the synthesis of pharmaceutical compounds. A scalable synthesis method using a regioselective Heck cross-coupling strategy was demonstrated for a thromboxane receptor antagonist. This method involved key intermediates similar to this compound, showcasing the role such compounds can play in the synthesis of complex pharmaceuticals (W. & Mason, 1998).
Metabolic Studies
In metabolic studies, compounds structurally related to this compound have been used to investigate the metabolism of halogenated benzyl alcohols in living organisms. These studies offer insights into how such compounds are processed in biological systems, which is crucial for understanding their pharmacokinetics and potential toxicological impacts (Boeren et al., 1992).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305, P351, and P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Mechanism of Action
Target of Action
Similar compounds are known to interact with benzylic positions in biochemical reactions . The benzylic position is a site on an organic molecule where a benzene ring is substituted with a CH2 group . This site is often the target of various chemical reactions due to its unique reactivity .
Mode of Action
The mode of action of 3-Bromo-4-chloro-2-fluorobenzyl Alcohol is likely to involve interactions at the benzylic position . Reactions at this position can involve free radical bromination, nucleophilic substitution, and oxidation . The compound may react via an SN1 pathway, which involves the formation of a resonance-stabilized carbocation .
Biochemical Pathways
It’s known that benzylic compounds can participate in various biochemical pathways, including those involving free radical reactions and nucleophilic substitutions .
Pharmacokinetics
The compound’s molecular weight (23947 g/mol) and its structural features suggest that it may have certain pharmacokinetic properties common to small organic molecules .
Result of Action
Given its potential reactivity at the benzylic position, it may induce changes in molecular structures or biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include temperature, pH, and the presence of other chemical entities in the environment .
Properties
IUPAC Name |
(3-bromo-4-chloro-2-fluorophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRDPYMNGHIYHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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